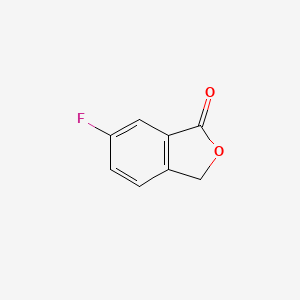

6-fluoro-3H-isobenzofuran-1-one

Vue d'ensemble

Description

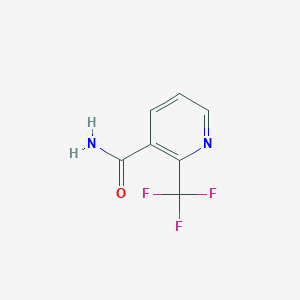

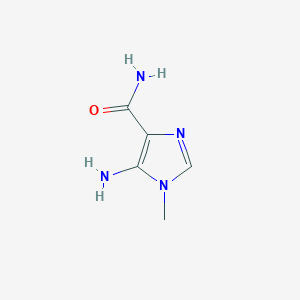

6-fluoro-3H-isobenzofuran-1-one is a type of benzofuran derivative . As a kind of isobenzofuranone, it can be used to enhance aroma in perfumery . It also has certain pharmacological effects such as antioxidant activity and antiplatelet activity .

Synthesis Analysis

The synthesis of isobenzofuran-1(3H)-ones, including 6-fluoro-3H-isobenzofuran-1-one, can be achieved through a simple, economic, environmentally benign procedure . This involves the oxidation of indane derivatives to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water .Molecular Structure Analysis

The molecular structure of 6-fluoro-3H-isobenzofuran-1-one is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 134.1320 .Chemical Reactions Analysis

In the synthesis process, indane derivatives are oxidized without a catalyst in subcritical water under oxygen pressure . Oxygen probably attacks the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known Kornblum–DeLaMare reaction .Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity of 6-fluoro-3H-isobenzofuran-1-one can be found on various chemical databases .Applications De Recherche Scientifique

Antiproliferative Activity

6-Fluoroisobenzofuran-1(3H)-one: derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, particularly when functionalized at the C-3 position, have shown significant potential in inhibiting cell viability, with some derivatives exhibiting greater activity than etoposide, a commercial antiproliferative drug .

Synthesis of Novel Heterocyclic Compounds

The compound serves as a precursor for the synthesis of novel heterocyclic compounds. These new derivatives are then assessed for their biological activities, which include a range of potential therapeutic applications .

Anticancer Agent Precursor

6-Fluoro-3H-isobenzofuran-1-one: has appeared as a reactant in the synthesis of a Poly (ADP-ribose) Polymerase-1/2 Inhibitor, which is proposed as an anticancer agent. This highlights its role in the development of new pharmacological therapies .

Environmental Chemistry

The compound is involved in environmentally benign synthesis processes. It can be synthesized in subcritical water conditions without the need for a catalyst, representing a more sustainable approach to chemical synthesis .

Biological Activity Screening

Derivatives of 6-Fluoroisobenzofuran-1(3H)-one are used in biological activity screening functions. This includes evaluating the compounds for their potential as antioxidants, antifungal agents, anti-platelet agents, and anticonvulsants .

Drug Property Evaluation

In silico drug properties of 6-Fluoroisobenzofuran-1(3H)-one derivatives are calculated to predict their behavior as drugs. This involves assessing parameters like solubility, permeability, and stability, which are crucial for drug development .

Organic Synthesis

The compound is used in organic synthesis, particularly in the one-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives. This showcases its versatility in chemical transformations .

Antitumor and Antioxidant Activities

Some derivatives of 6-Fluoroisobenzofuran-1(3H)-one have been found to possess significant antitumor and antioxidant activities. These activities are higher than other compounds, making them promising candidates for further drug development .

Mécanisme D'action

Target of Action

It is known that benzofuran compounds, to which this compound belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Based on the known activities of benzofuran compounds, it can be inferred that the compound may interact with its targets to induce changes that lead to its biological activities .

Safety and Hazards

Orientations Futures

Benzofuran compounds, including 6-fluoro-3H-isobenzofuran-1-one, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on exploring these properties further and developing new semisynthetic radical scavengers of senolytic properties .

Propriétés

IUPAC Name |

6-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPVIFOWOOZXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

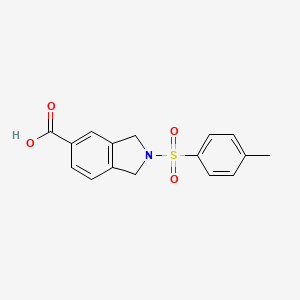

C1C2=C(C=C(C=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457515 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3H-isobenzofuran-1-one | |

CAS RN |

23932-84-5 | |

| Record name | 6-fluoro-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)